Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2034207-47-9
VCID: VC4814556
InChI: InChI=1S/C20H29N3O4/c1-20(2,3)27-19(25)23-12-4-5-17(23)18(24)22-13-8-16(9-14-22)26-15-6-10-21-11-7-15/h6-7,10-11,16-17H,4-5,8-9,12-14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)OC3=CC=NC=C3
Molecular Formula: C20H29N3O4
Molecular Weight: 375.469

Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate

CAS No.: 2034207-47-9

Cat. No.: VC4814556

Molecular Formula: C20H29N3O4

Molecular Weight: 375.469

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate - 2034207-47-9

Specification

CAS No. 2034207-47-9
Molecular Formula C20H29N3O4
Molecular Weight 375.469
IUPAC Name tert-butyl 2-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C20H29N3O4/c1-20(2,3)27-19(25)23-12-4-5-17(23)18(24)22-13-8-16(9-14-22)26-15-6-10-21-11-7-15/h6-7,10-11,16-17H,4-5,8-9,12-14H2,1-3H3
Standard InChI Key UOIDLTMIODXFPM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)OC3=CC=NC=C3

Introduction

Structural Overview

Chemical Name:
Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate

Molecular Formula:
C₁₆H₂₆N₂O₄

Molecular Weight:
310.39 g/mol

Key Functional Groups:

  • Tert-butyl group: A bulky protecting group often used to enhance compound stability.

  • Pyrrolidine ring: A saturated five-membered nitrogen-containing heterocycle.

  • Piperidine ring: A six-membered nitrogen-containing heterocycle with a pyridin-4-yloxy substituent.

  • Pyridin-4-yloxy group: A pyridine derivative that contributes aromaticity and potential hydrogen bonding capabilities.

This compound features a combination of rigid and flexible moieties, making it suitable for binding to biological macromolecules.

Synthesis Pathway

The synthesis of tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate likely involves multistep reactions, including:

  • Formation of the Piperidine Derivative:

    • The piperidine ring is functionalized with a pyridin-4-yloxy group via nucleophilic substitution or coupling reactions.

    • Reagents like pyridinols and alkyl halides are commonly used for such modifications.

  • Carbamoylation of the Piperidine Ring:

    • The piperidine derivative is reacted with an isocyanate or carbamoyl chloride to introduce the carbonyl group.

  • Coupling with Pyrrolidine:

    • The pyrrolidine moiety is introduced through amide bond formation using reagents like carbodiimides (e.g., EDC·HCl) or other coupling agents.

  • Introduction of the Tert-butyl Group:

    • The carboxylic acid group on the pyrrolidine is protected using tert-butyl alcohol in the presence of an acid catalyst (e.g., HCl or H₂SO₄).

Each step requires purification (e.g., recrystallization or chromatography) to ensure high yield and purity.

Applications and Research Significance

This compound's structure suggests potential roles in medicinal chemistry:

Drug Discovery

  • The combination of heterocyclic rings (pyrrolidine, piperidine, and pyridine) provides a versatile scaffold for drug design.

  • It may serve as a lead compound for developing inhibitors targeting enzymes or receptors due to its ability to form hydrogen bonds and π-stacking interactions.

Biological Activity

While specific data on this compound’s activity is unavailable, similar derivatives have shown:

  • Antiviral properties by inhibiting viral polymerases .

  • Antibacterial activity through interaction with bacterial enzymes .

Stability and Solubility

The tert-butyl group enhances stability under physiological conditions, while the pyridin-4-yloxy moiety improves solubility in polar solvents.

Analytical Data

PropertyValueAnalytical Technique
Molecular Weight310.39 g/molComputed
Melting PointNot reportedDifferential Scanning Calorimetry (DSC)
SolubilityLikely soluble in polar organic solvents like DMSO or methanolExperimental
Spectroscopic CharacterizationIR, NMR, Mass SpectrometryStandard methods

Limitations:

  • Lack of specific biological activity data for this exact compound.

  • Limited availability of synthetic routes in literature.

Future Directions:

  • Biological Testing: Evaluate the compound’s efficacy against specific biological targets (e.g., enzymes, receptors).

  • Derivatization: Modify functional groups to explore structure-activity relationships (SAR).

  • Pharmacokinetics Studies: Assess absorption, distribution, metabolism, and excretion (ADME) properties for drug development.

This detailed analysis highlights the structural complexity and potential utility of tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate in pharmaceutical research. Further experimental work will be critical to fully elucidate its properties and applications.

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